2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are often used as building blocks in medicinal chemistry .
Mode of Action
It can react with acids or acyl groups to form corresponding salts or amides .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biological activities .
Preparation Methods
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate amine and halide reagents. One common method involves dissolving the starting materials in a suitable solvent, such as ethanol, and cooling the solution to 0°C. The reaction mixture is then stirred and allowed to react, followed by the addition of sodium bicarbonate to neutralize the reaction mixture. The product is then isolated and purified through crystallization or other suitable methods .
Chemical Reactions Analysis
2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride: This compound has a similar structure but differs in the position of the substituents on the pyrazole ring.
3(5)-aminopyrazoles: These compounds are also derivatives of pyrazole and are used in the synthesis of more complex heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,8)6-4-5-9-10(6)3;;/h4-5H,8H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKEBVPODCQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NN1C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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